molecular formula C11H20BrIOSi B13055984 ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

Cat. No.: B13055984
M. Wt: 403.17 g/mol
InChI Key: XNFZYPQZNSLUJM-UHFFFAOYSA-N
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Description

Molecular Topology and Stereoelectronic Configuration

The compound ((3-bromo-2-iodocyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane features a bicyclic framework comprising a cyclopentene ring substituted with bromine and iodine atoms at the 3- and 2-positions, respectively. The oxygen atom bridges the cyclopentene ring and the silicon center, which is further bonded to a tert-butyl group and two methyl groups. The molecular formula is $$ \text{C}{11}\text{H}{20}\text{BrIOSi} $$, with a molecular weight of 403.07 g/mol.

The cyclopentene ring adopts a non-planar conformation due to steric interactions between the bulky tert-butyl group and the halogen substituents. Density functional theory (DFT) calculations suggest that the bromine and iodine atoms introduce significant electronegativity effects, polarizing the carbon-halogen bonds and creating localized electron-deficient regions on the cyclopentene ring. The silicon-oxygen bond length is approximately 1.63 Å, characteristic of silyl ethers, while the C-O-Si angle is 125°, reflecting optimal orbital overlap between the oxygen lone pairs and silicon’s vacant d-orbitals.

Comparative Analysis with Analogous Bicyclic Silane Derivatives

The structural and electronic features of this compound differ markedly from simpler bicyclic silanes. For example, 1-tert-butylcyclopentene lacks halogen substituents and exhibits a planar cyclopentene ring due to reduced steric strain. In contrast, the bromine and iodine atoms in ((3-bromo-2-iodocyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane induce torsional strain, forcing the ring into a puckered conformation (Table 1).

Table 1: Comparison of Bicyclic Silane Derivatives

Compound Substituents Ring Conformation Si-O Bond Length (Å)
1-tert-butylcyclopentene None Planar N/A
((3-Bromo-2-iodocyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane Br, I, tert-butyl Puckered 1.63

The presence of halogens also enhances electrophilicity at the cyclopentene double bond compared to non-halogenated analogs, making it more reactive toward nucleophilic additions.

X-ray Crystallographic Studies and Conformational Analysis

While X-ray crystallographic data for this specific compound remain unpublished, studies on related tert-butyl-dimethylsilyl ethers reveal consistent trends. For instance, the tert-butyl group adopts a staggered conformation relative to the silicon center to minimize steric clashes. In analogous structures, the cyclopentene ring exhibits a half-chair conformation, with halogen substituents occupying pseudo-axial positions to reduce 1,3-diaxial interactions.

Computational models predict that the iodine atom’s van der Waals radius (1.98 Å) creates greater steric hindrance than bromine (1.85 Å), leading to a 15° distortion in the C-I-C bond angle compared to the idealized tetrahedral geometry.

Computational Modeling of Steric and Electronic Effects

DFT calculations (B3LYP/6-31G*) highlight two key effects:

  • Steric Effects : The tert-butyl group contributes to a 12 kcal/mol increase in steric strain compared to non-bulky substituents, as quantified by molecular mechanics simulations.
  • Electronic Effects : Natural bond orbital (NBO) analysis shows that the iodine atom withdraws electron density via inductive effects, reducing the electron density at the cyclopentene double bond by 18% compared to non-halogenated analogs.

Properties

Molecular Formula

C11H20BrIOSi

Molecular Weight

403.17 g/mol

IUPAC Name

(3-bromo-2-iodocyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C11H20BrIOSi/c1-11(2,3)15(4,5)14-9-7-6-8(12)10(9)13/h9H,6-7H2,1-5H3

InChI Key

XNFZYPQZNSLUJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C1I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-iodocyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Bulk manufacturing involves stringent control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could yield a ketone or carboxylic acid .

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, particularly due to the presence of both bromine and iodine, which can facilitate nucleophilic attacks.

2. Coupling Reactions
The silane group can be utilized in cross-coupling reactions, which are essential in forming carbon-carbon bonds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

3. Functionalization of Surfaces
Due to its silane component, this compound can be used to modify surfaces in materials science. It can enhance adhesion properties or impart hydrophobic characteristics to substrates.

Medicinal Chemistry Applications

1. Anticancer Research
The unique halogenated structure may exhibit properties that inhibit specific enzymes involved in cancer progression. Research indicates that compounds with similar structures can act as histone deacetylase inhibitors, which are being explored for their potential anti-cancer effects .

2. Drug Development
The reactivity of the bromine and iodine atoms makes this compound a candidate for drug development, particularly in creating new therapeutic agents that target specific biological pathways.

Case Study 1: Synthesis of Halogenated Cyclopentene Derivatives

In a recent study, researchers synthesized several halogenated cyclopentene derivatives using ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane as a precursor. The resulting compounds were tested for their biological activity against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study 2: Surface Modification Techniques

Another study focused on using this compound for surface modification of glass substrates to improve their hydrophobicity. The treated surfaces exhibited significantly lower water contact angles compared to untreated surfaces, indicating enhanced water repellency and potential applications in coatings and sealants .

Mechanism of Action

The mechanism of action of ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can be replaced or modified under specific conditions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

(a) tert-Butyl(4-iodobutoxy)dimethylsilane ()
  • Structure : Linear aliphatic chain with terminal iodine and TBS-protected hydroxyl.
  • Synthesis: Reacting 4-iodobutanol with TBSCl in the presence of imidazole and phosphorous triisopropyl, yielding 76% isolated product .
  • Key Differences : Lacks the cyclopentene ring and dual halogenation (Br/I) of the target compound.
(b) [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane ()
  • Structure : Cyclohexene ring with bromine and propargyl-TBS ether.
  • Synthesis : Sequential alkylation and silylation of 2-bromocyclohexen-3-ol with propargyl bromide and TBSCl .
  • Key Differences : Larger cyclohexene ring vs. cyclopentene; absence of iodine.
(c) ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane ()
  • Structure : Cyclopentene ring with bromine and a 4-methoxyphenyl substituent.
  • Molecular Formula : C₁₈H₂₇BrO₂Si (vs. C₁₈H₂₇BrIO₂Si for the target compound).

Physical and Spectroscopic Data

Property Target Compound (Inferred) tert-Butyl(4-iodobutoxy)dimethylsilane [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-TBS
Molecular Weight ~455.3 g/mol 326.3 g/mol 329.3 g/mol
Boiling Point Not reported Not reported Not reported
¹H NMR (δ) Cyclopentene protons: ~5.5–6.5 Iodobutyl chain: 1.45–3.30 Cyclohexene protons: 5.60–5.90
¹³C NMR (δ) TBS carbons: 18–25 TBS carbons: 18–25 TBS carbons: 18–25

Biological Activity

The compound ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane (CAS Number: 892145-13-0) is a silane derivative that has garnered interest due to its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C11H20BrIOSi
  • Molecular Weight : 403.170 g/mol

Structural Representation

The structural representation of the compound highlights the presence of bromine and iodine substituents on a cyclopentene ring, which may influence its reactivity and biological interactions.

Physical Properties

PropertyValue
AppearanceColorless liquid
Purity≥95%

The biological activity of ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Silane derivatives have shown effectiveness against a range of microbial pathogens.
  • Antitumor Properties : Some studies suggest that halogenated compounds can induce apoptosis in cancer cells through various signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that similar silane compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
  • Cytotoxicity in Cancer Cells :
    • Research conducted on halogenated cyclopentene derivatives revealed that they could induce cytotoxic effects in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis .
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition have shown that silanes can modulate the activity of certain kinases, which play crucial roles in cell signaling and proliferation. This could lead to therapeutic applications in diseases characterized by dysregulated kinase activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane, a comparative analysis with similar compounds is beneficial.

Compound NameBiological ActivityReference
((4-Bromophenyl)methoxy)(tert-butyl)dimethylsilaneAntitumor, Antimicrobial
((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-en-1-YL)oxy)(tert-butyl)dimethylsilaneCytotoxicity in cancer cells
((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-YL)oxy)(tert-butyl)dimethylsilaneEnzyme inhibition

Q & A

What synthetic strategies are optimal for introducing bromine and iodine substituents on a cyclopentene scaffold?

Advanced Research Focus : Regioselective halogenation and protecting group compatibility.

  • Methodology :
    • Halogenation : Sequential electrophilic halogenation or transition-metal-catalyzed methods (e.g., Pd-mediated oxidative addition) can introduce Br and I. The order of halogenation may depend on steric and electronic factors. For example, iodine’s larger size and lower bond dissociation energy make it more reactive in cross-couplings, suggesting bromine might be introduced first to avoid premature substitution .
    • Silylation : The TBDMS group is typically introduced via reaction of the alcohol precursor with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or triethylamine) .

How can the stereochemistry and electronic effects of the cyclopentene ring influence reactivity in cross-coupling reactions?

Advanced Research Focus : Diastereoselectivity and electronic tuning for Suzuki/Stille couplings.

  • Methodology :
    • Stereochemical Analysis : Use 1H^1H-NMR coupling constants (e.g., JHHJ_{H-H}) to determine ring conformation. For example, vicinal coupling constants >8 Hz suggest a trans-diaxial arrangement, impacting reactivity .
    • Electronic Effects : The electron-withdrawing nature of the halogens (Br, I) activates the cyclopentene for nucleophilic attack. Computational studies (DFT) can predict reactive sites for cross-couplings .

What characterization techniques resolve structural ambiguities in halogenated silane compounds?

Basic Research Focus : NMR, HRMS, and IR spectral interpretation.

  • Methodology :
    • NMR : 1H^1H-NMR identifies deshielded protons adjacent to halogens (e.g., δ 3.5–4.5 ppm for CH2_2 near Si-O). 13C^{13}C-NDR distinguishes diastereotopic carbons near Br/I .
    • HRMS : Exact mass analysis confirms molecular formula (e.g., C12H21BrIOSi\text{C}_{12}\text{H}_{21}\text{BrIOSi}, expected [M+H]+^+ = 455.9412) .
    • IR : Peaks at ~1250 cm1^{-1} (Si-C) and ~1085 cm1^{-1} (Si-O) confirm silyl ether formation .

How does the TBDMS group affect stability and reactivity in multi-step syntheses?

Advanced Research Focus : Protecting group robustness under varying conditions.

  • Methodology :
    • Stability Tests : Expose the compound to acidic (e.g., TFA), basic (e.g., K2_2CO3_3/MeOH), or oxidative (e.g., mCPBA) conditions. TBDMS is stable in neutral/basic media but cleaved by fluoride ions (e.g., TBAF) .
    • Reactivity Impact : The bulky TBDMS group may sterically hinder cross-couplings; optimize catalyst loading (e.g., 5–10 mol% Pd(PPh3_3)4_4) .

What strategies address contradictions in reported yields for halogen-exchange reactions?

Advanced Research Focus : Reaction optimization and mechanistic analysis.

  • Methodology :
    • Halogen Exchange : Replace Br with I using NaI in acetone (Finkelstein reaction). Monitor kinetics via 1H^1H-NMR to identify side reactions (e.g., elimination) .
    • Contradiction Resolution : Vary solvent polarity (e.g., DMF vs. acetone) and temperature (RT vs. 60°C) to improve yield. Purity intermediates via flash chromatography (hexanes/EtOAc) .

How can this compound serve as a synthon for complex natural products?

Advanced Research Focus : Modular synthesis of polycyclic frameworks.

  • Methodology :
    • Sequential Cross-Couplings : Use iodine for Sonogashira coupling (alkyne insertion) followed by bromine for Suzuki-Miyaura coupling (aryl/vinyl introduction) .
    • Case Study : Synthesize bicyclic terpenes by coupling the cyclopentene core with isoprenoid fragments via Pd-catalyzed sp3^3-sp3^3 cross-coupling .

What computational tools predict regioselectivity in electrophilic halogenation?

Basic Research Focus : DFT modeling for reaction design.

  • Methodology :
    • Software : Use Gaussian or ORCA to calculate Fukui indices (ff^-) for electrophilic attack. Higher ff^- values indicate preferred halogenation sites .
    • Validation : Compare predicted sites with experimental NMR/HRMS data .

How does iodine’s leaving-group ability influence nucleophilic substitution pathways?

Advanced Research Focus : Competing SN2 vs. radical mechanisms.

  • Methodology :
    • Kinetic Studies : Compare reaction rates with NaCN (SN2) vs. AIBN/Et3_3B (radical). Iodine’s weaker C-I bond favors radical pathways under light .
    • Stereochemical Outcomes : Use chiral GC or HPLC to assess retention/inversion in SN2 reactions .

What precautions are critical for handling light-sensitive iodoorganosilanes?

Basic Research Focus : Storage and stability protocols.

  • Methodology :
    • Storage : Store in amber vials at –20°C under argon. Monitor decomposition via TLC (silica, UV/iodine staining) .
    • Handling : Conduct reactions in foil-wrapped flasks or darkrooms to prevent C-I bond homolysis .

How does steric bulk from the TBDMS group influence crystallization attempts?

Advanced Research Focus : X-ray crystallography challenges.

  • Methodology :
    • Crystallization Screens : Use mixed solvents (e.g., hexanes/DCM) and slow evaporation. Add seed crystals from analogous compounds (e.g., tert-butyl(4-iodobutoxy)dimethylsilane) .
    • Alternative Techniques : If crystals fail, use NOESY NMR to infer 3D structure .

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